molecular formula C9H8ClIO2 B1627402 Ethyl 3-chloro-2-iodobenzoate CAS No. 918402-52-5

Ethyl 3-chloro-2-iodobenzoate

Cat. No.: B1627402
CAS No.: 918402-52-5
M. Wt: 310.51 g/mol
InChI Key: GZRIGZLUKQHMSC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-iodobenzoate is a halogenated benzoate ester derivative characterized by a chloro (-Cl) substituent at the 3-position and an iodo (-I) substituent at the 2-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) functional group. This compound belongs to a class of aromatic esters where halogen atoms and ester groups synergistically influence reactivity, solubility, and intermolecular interactions. Halogenated benzoates are often utilized as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their versatility in cross-coupling reactions and bioactivity modulation.

Properties

CAS No.

918402-52-5

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

ethyl 3-chloro-2-iodobenzoate

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3

InChI Key

GZRIGZLUKQHMSC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)I

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular differences between Ethyl 3-chloro-2-iodobenzoate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound* 3-Cl, 2-I, ethyl ester C₉H₈ClIO₂ ~310.4 Halogens (Cl, I), ester Not provided
Mthis compound 3-Cl, 2-I, methyl ester C₈H₆ClIO₂ ~296.5 Halogens (Cl, I), ester 387358-52-3
Ethyl 4-amino-2-chloro-5-iodobenzoate 4-NH₂, 2-Cl, 5-I, ethyl ester C₉H₉ClINO₂ 325.4 Amino (-NH₂), halogens, ester 1889291-07-9
Ethyl 2-amino-3,6-dichlorobenzoate 2-NH₂, 3-Cl, 6-Cl, ethyl ester C₉H₉Cl₂NO₂ 234.1 Amino (-NH₂), halogens, ester 1183349-06-5

*Note: this compound’s molecular weight is calculated based on its inferred formula.

Key Comparative Insights

Halogen Effects: The presence of iodine in this compound and its methyl analog enhances molecular weight and polarizability compared to dichloro derivatives (e.g., Ethyl 2-amino-3,6-dichlorobenzoate ). Iodine’s large atomic radius may also increase steric hindrance, influencing reactivity in substitution or coupling reactions.

Functional Group Impact: Amino (-NH₂) vs. Halogens: Amino-substituted analogs (e.g., ) introduce hydrogen-bonding capabilities, which can enhance crystallinity and intermolecular interactions . In contrast, this compound lacks amino groups, relying on halogen bonding (C-I···O/N) or weaker van der Waals forces for crystal packing .

Synthetic and Application Considerations: Mthis compound may serve as a more reactive intermediate in Suzuki-Miyaura couplings due to its lower steric bulk compared to the ethyl derivative. Ethyl 4-amino-2-chloro-5-iodobenzoate ’s amino group enables further functionalization (e.g., amidation), making it a versatile precursor in drug discovery.

Crystallographic and Intermolecular Behavior

  • Halogenated benzoates often form distinct crystal structures due to halogen-halogen or halogen-π interactions. For example, iodine’s polarizability facilitates I···O/N interactions, which are critical in supramolecular assembly .

Bioactivity and Industrial Relevance

While direct bioactivity data for this compound are unavailable, halogenated benzoates are frequently explored for antimicrobial or antifungal properties. For instance, ethyl acetate extracts of spices have demonstrated bioactivity correlated with halogenated aromatics . The compound’s iodine substituent may also render it useful in radiopharmaceuticals or as a heavy-atom derivative in X-ray crystallography .

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